

Solubility Characteristics of 2-Bromo-6-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-nitroaniline

Cat. No.: B044865

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **2-Bromo-6-nitroaniline**, a key intermediate in the synthesis of various organic compounds, including dyes and active pharmaceutical ingredients. Due to a lack of extensive publicly available quantitative solubility data, this guide focuses on reported qualitative solubility and provides a comprehensive, adaptable experimental protocol for determining its solubility in various solvents.

Physicochemical Properties of 2-Bromo-6-nitroaniline

2-Bromo-6-nitroaniline (CAS No: 59255-95-7) is a pale yellow crystalline powder.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	217.02 g/mol	[1]
Melting Point	128-130 °C	[1]
Appearance	Pale yellow powder	[1]

Solubility Profile

Quantitative solubility data for **2-Bromo-6-nitroaniline** in a wide range of organic solvents is not readily available in published literature. However, qualitative descriptions indicate its general solubility behavior. The compound is reported to be sparingly soluble in water.^[1]

Table 2.1: Qualitative Solubility of **2-Bromo-6-nitroaniline**

Solvent	Type	Reported Solubility
Water	Polar Protic	Sparingly Soluble ^[1]
Dimethylformamide (DMF)	Polar Aprotic	Soluble
Dimethyl sulfoxide (DMSO)	Polar Aprotic	Soluble
Tetrahydrofuran (THF)	Polar Aprotic	Soluble

Note: "Soluble" indicates that the compound is likely to dissolve in these solvents, but specific concentration limits have not been formally documented in the surveyed literature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **2-Bromo-6-nitroaniline** in various solvents. This protocol is based on the widely accepted isothermal equilibrium (shake-flask) method.

Materials and Equipment

- **2-Bromo-6-nitroaniline** (analytical standard)
- Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide, dimethyl sulfoxide) of analytical grade
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature shaker bath or incubator

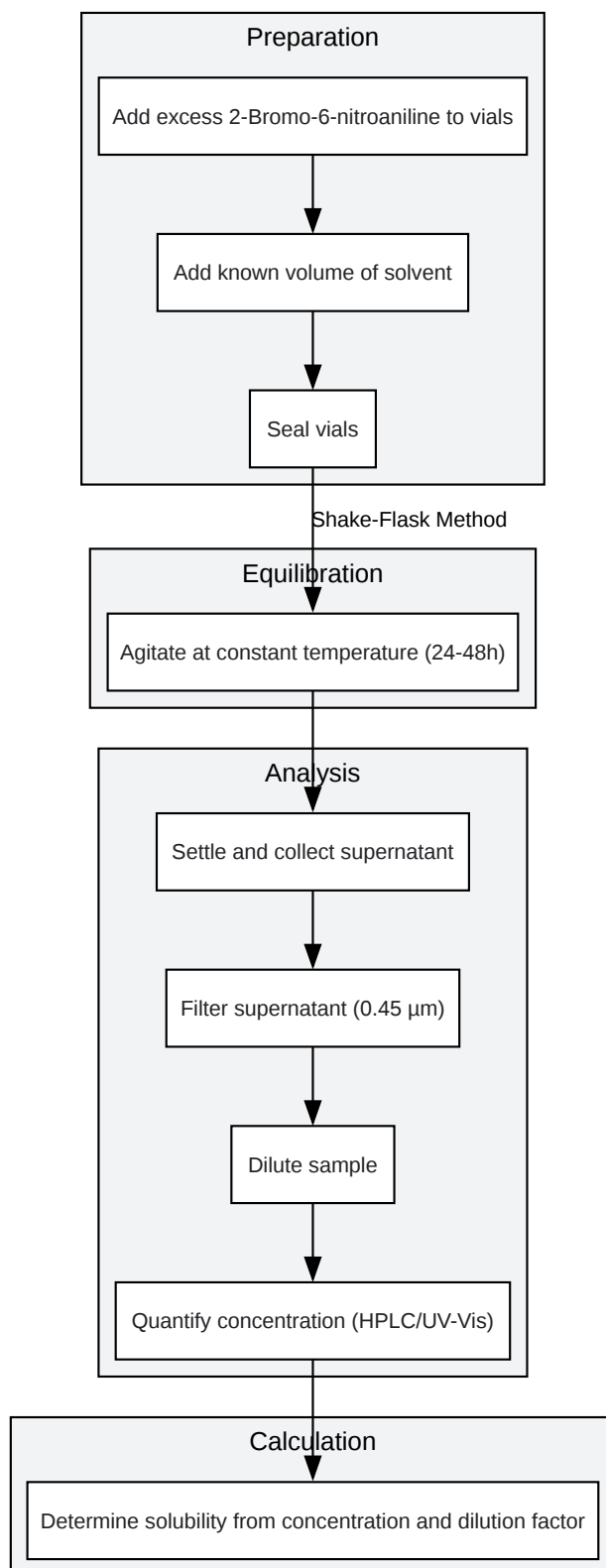
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Bromo-6-nitroaniline** to individual vials. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
 - Accurately add a known volume (e.g., 5 mL) of each selected solvent to the corresponding vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath, maintained at a specific temperature (e.g., 25 $^{\circ}\text{C}$, 37 $^{\circ}\text{C}$).
 - Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
- Sample Preparation and Analysis:
 - After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the settling of the excess solid.
 - Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure the complete removal of any suspended solid particles, filter the supernatant through a syringe filter into a clean vial.

- Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
- Quantify the concentration of **2-Bromo-6-nitroaniline** in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
- Quantification:
 - HPLC Method Development (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Determined by UV-Vis spectral scan of **2-Bromo-6-nitroaniline** (typically in the range of 254-400 nm).
 - Calibration: Prepare a series of standard solutions of **2-Bromo-6-nitroaniline** of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.
 - Calculation: Determine the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample. Express the solubility in units such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

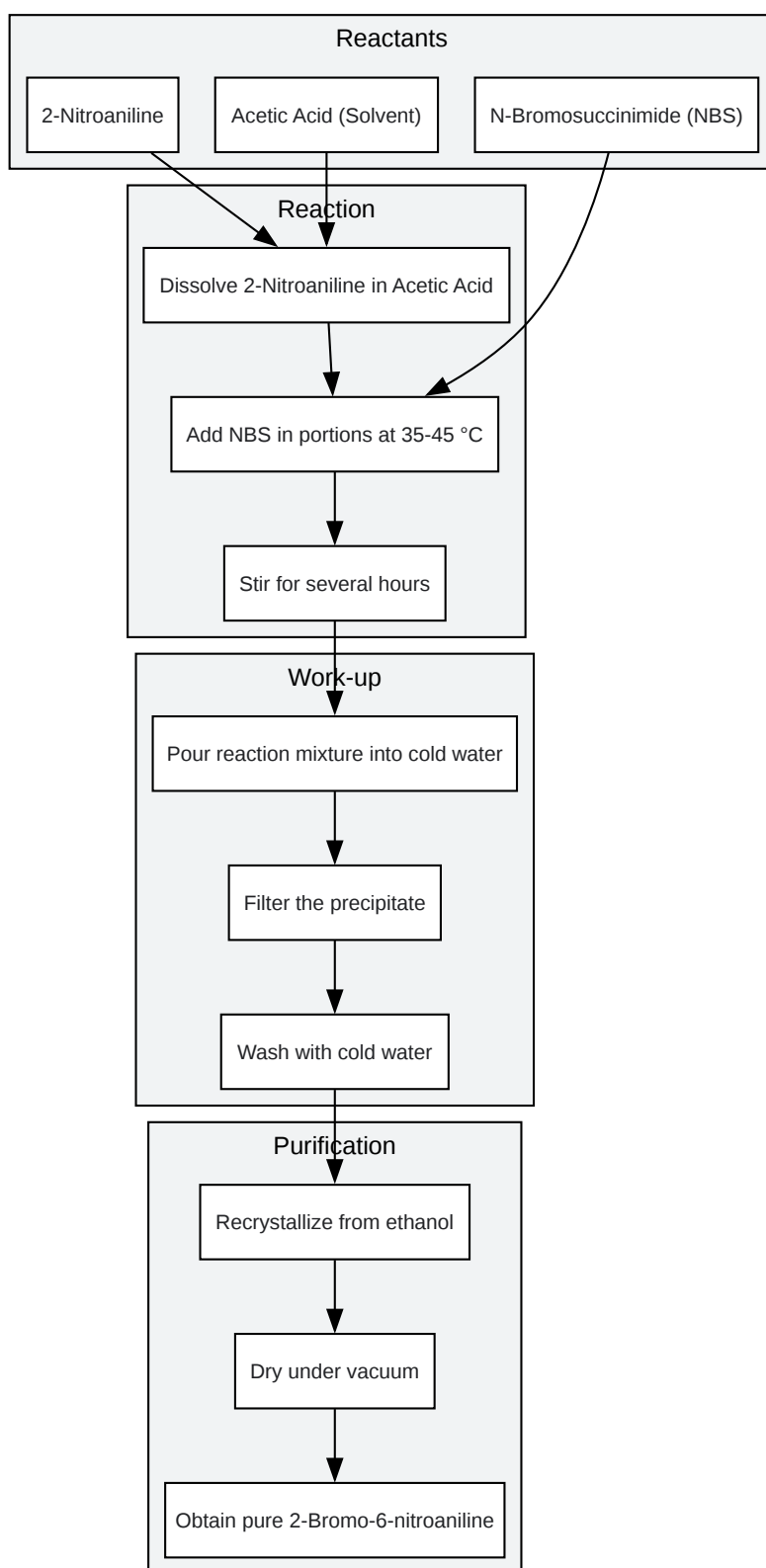


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Caption: Isothermal Equilibrium Solubility Determination Workflow.

Synthesis and Logical Workflow

2-Bromo-6-nitroaniline is commonly synthesized via the bromination of 2-nitroaniline. The following diagram illustrates a typical laboratory-scale synthesis workflow.



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Caption: Synthesis Workflow for **2-Bromo-6-nitroaniline**.

Conclusion

While quantitative solubility data for **2-Bromo-6-nitroaniline** remains a gap in the scientific literature, its qualitative profile and the robust experimental protocol provided in this guide offer a strong foundation for researchers and drug development professionals. The methodologies and workflows presented herein are designed to enable the generation of precise and reliable solubility data, which is crucial for optimizing synthetic routes, purification processes, and the formulation of novel therapeutics.

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References

- 1. CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline - Google Patents [patents.google.com]
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